molecular formula C16H12F3N5 B14920503 4-[2-(Trifluoromethyl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-[2-(Trifluoromethyl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B14920503
M. Wt: 331.29 g/mol
InChI Key: TUOQDYUKQRGGMJ-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole core fused with a triazine ring, and a trifluoromethylphenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trifluoromethyl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the reaction of 2-aminobenzimidazole with a suitable trifluoromethylphenyl derivative under specific conditions. One common method involves the use of arylglyoxal hydrates in the presence of a base such as sodium ethoxide, leading to the formation of the desired triazino[1,2-a]benzimidazole scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-[2-(Trifluoromethyl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Trifluoromethyl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to the presence of both the trifluoromethylphenyl group and the triazino[1,2-a]benzimidazole scaffold. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, as well as potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C16H12F3N5

Molecular Weight

331.29 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C16H12F3N5/c17-16(18,19)10-6-2-1-5-9(10)13-22-14(20)23-15-21-11-7-3-4-8-12(11)24(13)15/h1-8,13H,(H3,20,21,22,23)

InChI Key

TUOQDYUKQRGGMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)C(F)(F)F

Origin of Product

United States

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